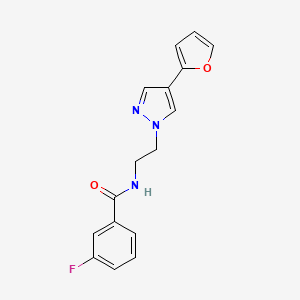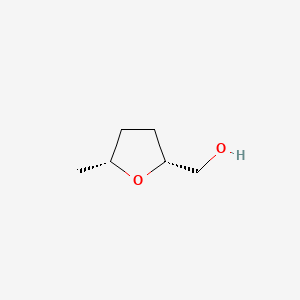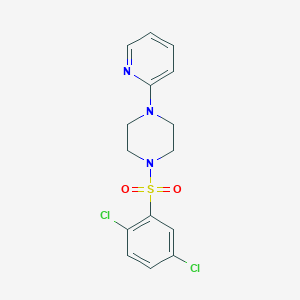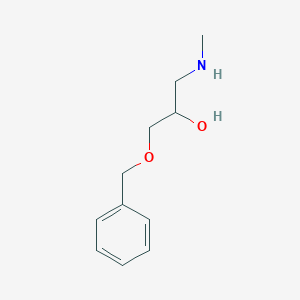![molecular formula C8H11ClF3N3 B2448385 Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride CAS No. 2137886-77-0](/img/structure/B2448385.png)
Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a chemical compound with the empirical formula C8H11ClF3N3 . It is a solid substance and its molecular weight is 241.64 . This compound is part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, involves various synthetic approaches . One such approach involves the use of organolithium reagents in a regioselective manner . The reaction mixture is quenched with water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .Molecular Structure Analysis
The molecular structure of Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is characterized by the presence of a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is substituted with a trifluoromethyl group and a methyl group .Chemical Reactions Analysis
Pyrimidinamine derivatives, including Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, are known to undergo a variety of chemical reactions. These reactions are generally nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Physical And Chemical Properties Analysis
Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a solid substance . Its empirical formula is C8H11ClF3N3 and its molecular weight is 241.64 .Scientific Research Applications
Antifungal Activities
Trifluoromethyl pyrimidine derivatives, such as the one you mentioned, have been found to exhibit good in vitro antifungal activities against several fungi, including Botryosphaeria dothidea , Phompsis sp. , Botrytis cinereal , Colletotrichum gloeosporioides , Pyricutaria oryzae , and Sclerotinia sclerotiorum at 50 μg/ml .
Insecticidal Properties
These compounds have also shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml . However, these activities were found to be lower than those of chlorantraniliprole .
Anticancer Activities
Trifluoromethyl pyrimidine derivatives have indicated certain anticancer activities against PC3 , K562 , Hela , and A549 at 5 μg/ml . These activities were lower than those of doxorubicin .
Antitumor Activity
A series of novel pyrimidine derivatives containing urea moiety were designed and synthesized, and the antitumor activity of four human tumor cells was evaluated by MTT analysis . The IC 50 (concentration required to achieve 50% inhibition of the tumor cell proliferation) value of compound 2- ( (4- (4-ethylphenoxy)-6- (trifluoromethyl)pyrimidin-2-yl)thio)- N - ( (4-ethylphenyl)carba-moyl)acetamide for MGC-803 (human gastric carcinoma cell line) was 2.51 ± 0.17 µmol L –1 .
Antifibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Pesticide Development
Due to their unique biological structure, nitrogen-containing heterocyclic compounds have the characteristics of high target specificity and good environmental compatibility, which have become a research hotspot in the creation of new pesticides .
Mechanism of Action
While the specific mechanism of action of Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is not mentioned in the search results, pyrimidinamine derivatives are known to exhibit a wide range of biological activities . They act as mitochondrial complex I electron transport inhibitors (MET I) and are used in the treatment of various diseases .
properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-12-4-3-7-13-5-2-6(14-7)8(9,10)11;/h2,5,12H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRXXGDSWHMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CC(=N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2448303.png)

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448308.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)